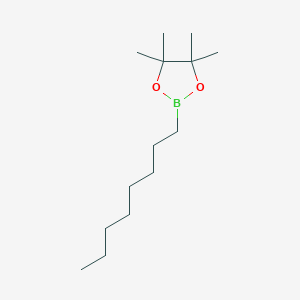

4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYHTFAJEPMWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460213 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-56-9 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4,5,5 Tetramethyl 2 Octyl 1,3,2 Dioxaborolane

General Principles of Alkyl Pinacol (B44631) Boronic Ester Synthesis

Alkyl pinacol boronic esters, such as 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane, are important intermediates in modern organic chemistry. researchgate.net Traditional methods for their preparation often involve the reaction of organometallic reagents like Grignard or organolithium compounds with a boron electrophile. While effective, these methods can suffer from low functional group tolerance. pku.edu.cn More contemporary approaches include the hydroboration of alkenes and the transition-metal-catalyzed C-H borylation of alkanes. pku.edu.cnnih.gov However, these can present challenges regarding regioselectivity. pku.edu.cn An increasingly popular strategy is the borylation of alkyl halides, which offers a direct route to these valuable compounds. pku.edu.cn

Borylation of Alkyl Halides

The conversion of alkyl halides to their corresponding boronic esters is a significant transformation in synthetic chemistry. While numerous methods have been developed using transition-metal catalysts such as copper, nickel, palladium, iron, manganese, and zinc, there is a growing interest in transition-metal-free alternatives to avoid potential issues with catalyst toxicity and removal. pku.edu.cnacs.org

Transition-Metal-Free Borylation of Alkyl Iodides

An operationally simple and effective method for the synthesis of alkyl pinacol boronic esters from alkyl iodides has been developed that avoids the use of transition metals. pku.edu.cnacs.org This approach is particularly relevant for the synthesis of this compound from 1-iodooctane.

The successful transition-metal-free borylation of 1-iodooctane is highly dependent on the careful optimization of reaction conditions. Key parameters that have been systematically investigated include the choice of solvent, the presence of a base, and the addition of other reagents. For instance, in the reaction of octyl iodide with bis(pinacolato)diboron, methanol was found to be a superior solvent compared to dimethylformamide (DMF) or dichloromethane (CH2Cl2). pku.edu.cn The reaction is typically carried out at an elevated temperature, such as 65 °C. pku.edu.cn The choice of base is also critical; lithium tert-butoxide (t-BuOLi) has been shown to be effective. pku.edu.cn Interestingly, the addition of a small amount of water was found to improve the reaction yield significantly. pku.edu.cn In contrast, another study on the metal-free borylation of 1-iodooctane using bis(catecholato)diboron (B79384) found that DMF was the most effective solvent, leading to a substantial increase in yield compared to solvents like 1,2-dichloroethane (DCE), acetonitrile, or tetrahydrofuran (THF). nih.govd-nb.info

Below is an interactive data table summarizing the optimization of reaction conditions for the borylation of 1-iodooctane.

| Entry | Borylating Reagent | Solvent | Base | Additive | Temperature (°C) | Yield (%) |

| 1 | Bis(pinacolato)diboron | MeOH | t-BuOLi | - | 65 | 70 |

| 2 | Bis(pinacolato)diboron | DMF | t-BuOLi | - | 65 | <10 |

| 3 | Bis(pinacolato)diboron | CH2Cl2 | t-BuOLi | - | 65 | <10 |

| 4 | Bis(pinacolato)diboron | MeOH | t-BuOLi | H2O | 65 | 87 |

| 5 | Bis(catecholato)diboron | 1,2-DCE | - | - | Ambient | 0 |

| 6 | Bis(catecholato)diboron | MeCN | - | - | Ambient | Trace |

| 7 | Bis(catecholato)diboron | THF | - | - | Ambient | Trace |

| 8 | Bis(catecholato)diboron | MeOH | - | - | Ambient | 8 |

| 9 | Bis(catecholato)diboron | DMF | - | - | Ambient | 71 |

Bis(pinacolato)diboron (B2pin2) is a widely used and commercially available reagent for the synthesis of pinacol boronic esters. pku.edu.cnorganic-chemistry.org In the context of transition-metal-free borylation of alkyl iodides, B2pin2 serves as the source of the boryl group that is transferred to the alkyl radical intermediate. pku.edu.cnacs.org While other diboron reagents like bis(catecholato)diboron (B2cat2) can also be used, B2pin2 is often preferred for the synthesis of primary alkylboronates due to its stability and the ease of handling of the resulting pinacol esters. pku.edu.cnnih.govd-nb.info The products derived from B2pin2 are stable enough for standard workup and chromatographic purification. organic-chemistry.org

Mechanistic studies strongly suggest that the transition-metal-free borylation of alkyl iodides proceeds through a radical pathway. pku.edu.cnacs.orgnih.gov The reaction is believed to be initiated by a single-electron transfer (SET) event, which leads to the formation of an alkyl radical intermediate. pku.edu.cnacs.org This alkyl radical then reacts with the diboron reagent to form the desired carbon-boron bond. nih.gov Evidence for a radical mechanism comes from experiments that show the reaction is inhibited by radical scavengers. The generation of the initial radical can be achieved through thermal, photochemical, or electrochemical means. bohrium.comresearchgate.net In the case of the borylation of alkyl iodides, the reaction can be initiated by light, leading to the homolytic cleavage of the carbon-iodine bond to generate the alkyl radical. nih.gov

A key advantage of the transition-metal-free borylation of alkyl iodides is its potential for scalability. The operational simplicity of the reaction, which can often be conducted under an air atmosphere without rigorously dry conditions, makes it amenable to large-scale synthesis. pku.edu.cn For example, the gram-scale synthesis of octyl pinacol boronate from 1-iodooctane has been demonstrated to proceed in high yield, highlighting the practical utility of this method for producing significant quantities of valuable alkylboronates. pku.edu.cn The avoidance of expensive and potentially toxic transition-metal catalysts and ligands also contributes to the cost-effectiveness and efficiency of this methodology on a larger scale. acs.orggu.se

Catalytic Borylation of Alkyl Bromides

The direct conversion of alkyl bromides to their corresponding boronic esters represents an efficient synthetic route. This transformation can be effectively catalyzed by transition metal complexes, with copper and palladium catalysts being prominent examples.

Copper(I) Oxide Nanoparticle Catalysis

Recent advancements in catalysis have identified copper(I) oxide (Cu₂O) nanoparticles as a robust and efficient catalyst for the borylation of alkyl bromides. This heterogeneous catalytic system offers several advantages, including operational simplicity and high yields. In a typical reaction, 1-bromooctane is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a catalytic amount of Cu₂O nanoparticles. A key feature of this methodology is that it can proceed effectively in the absence of a ligand. rsc.org

Ligand Effects and Catalyst Performance

While the copper(I) oxide nanoparticle-catalyzed borylation of alkyl bromides can be performed without a ligand, the introduction of specific ligands can significantly influence the catalyst's performance in homogeneous copper-catalyzed systems. The choice of ligand can impact reaction rates, yields, and substrate scope. For instance, in related copper-catalyzed borylations, N-heterocyclic carbene (NHC) ligands have been shown to be effective. The electronic and steric properties of the ligand play a crucial role in stabilizing the active copper-boryl intermediate and facilitating the key steps of the catalytic cycle. However, for the nanoparticle-based system, the catalytic activity is primarily attributed to the high surface area and reactive sites on the nanoparticles themselves, reducing the dependency on external ligands.

Reaction Environment and Solvent Selection

The reaction environment, particularly the choice of solvent, is a critical parameter in the copper-catalyzed borylation of alkyl bromides. The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species. A range of solvents can be employed, with polar aprotic solvents such as dimethylformamide (DMF) often being effective. The selection of an appropriate base is also crucial for the generation of the active borylating agent. Common bases used in these reactions include potassium tert-butoxide (KOtBu). The optimization of both solvent and base is essential to achieve high yields and minimize side reactions.

Palladium-Catalyzed Borylation Strategies

Palladium complexes are highly effective catalysts for the cross-coupling reaction between alkyl halides and a diboron reagent to form alkylboronic esters. This method is particularly well-suited for primary alkyl bromides like 1-bromooctane.

A common catalytic system for this transformation involves the use of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand. Trialkylphosphine ligands, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate, have proven to be effective in promoting the oxidative addition of the palladium(0) complex to the alkyl bromide, a key step in the catalytic cycle. The reaction is typically carried out in the presence of a base, such as potassium phosphate (K₃PO₄), and a suitable solvent.

Below is a representative table of reaction conditions for the palladium-catalyzed borylation of an alkyl bromide:

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | 1,4-Dioxane | 80 | 85 |

| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 78 |

Hydroboration of Alkenes

An alternative and widely used strategy for the synthesis of alkylboronic esters is the hydroboration of alkenes. This reaction involves the addition of a boron-hydride bond across a carbon-carbon double bond.

Iridium-Catalyzed Hydroboration of 1-Octene (B94956)

The hydroboration of terminal alkenes, such as 1-octene, with pinacolborane (HBpin) provides a direct route to the corresponding terminal alkylboronic ester. While this reaction can occur without a catalyst, the use of transition metal catalysts, particularly those based on iridium, can significantly enhance the reaction's efficiency and selectivity.

Iridium(I) complexes, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) or bis(diphenylphosphino)methane (dppm), have been shown to be highly effective catalysts for the hydroboration of 1-octene. organic-chemistry.org This catalytic system exhibits excellent regioselectivity, favoring the formation of the anti-Markovnikov product, this compound, with high yields. The reaction is typically carried out at room temperature in a non-polar solvent. organic-chemistry.org

The high selectivity for the terminal boronic ester is a key advantage of this method, making it a valuable tool for the synthesis of linear alkylboronates.

| Entry | Iridium Precursor | Ligand | Solvent | Temperature (°C) | Regioselectivity (Terminal:Internal) | Yield (%) |

| 1 | [Ir(cod)Cl]₂ | dppe | Tetrahydrofuran | 25 | >99:1 | 95 |

| 2 | [Ir(cod)Cl]₂ | dppm | Hexane | 25 | >99:1 | 92 |

Stereochemical Control in Hydroboration Reactions

The synthesis of this compound from 1-octene via hydroboration is governed by well-understood principles of stereochemical and regiochemical control. The reaction exhibits high selectivity, which is dictated by a combination of steric and electronic effects during the addition of the boron-hydride bond across the alkene double bond.

Key aspects of stereochemical control in this synthesis include:

Regioselectivity : The hydroboration of terminal alkenes like 1-octene proceeds with anti-Markovnikov selectivity. uwo.camasterorganicchemistry.com This means the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. This regioselectivity is driven by both steric hindrance, as the bulky borane reagent preferentially approaches the less hindered terminal carbon, and electronic effects, where the partial positive charge in the transition state is better stabilized on the internal carbon. uwo.ca This ensures the formation of the desired linear octylboron derivative rather than a branched isomer.

Stereoselectivity : The addition of the B-H bond across the alkene is a concerted, syn-addition. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This means that both the boron and hydrogen atoms are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org While the product, this compound, is achiral, this principle is fundamental to hydroboration reactions and crucial when stereogenic centers are present in the alkene substrate. uwo.calibretexts.org

The combination of these factors ensures that the hydroboration of 1-octene yields the terminal boronic ester with high fidelity, minimizing the formation of isomeric byproducts.

General Hydroboration with Pinacolborane

The most direct and common method for synthesizing this compound is the hydroboration of 1-octene using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin). guidechem.com Pinacolborane is a favored reagent due to its stability, ease of handling compared to borane complexes like BH3-THF, and the air- and chromatographically-stable nature of the resulting pinacol boronate esters. guidechem.comresearchgate.net

The reaction can be performed under catalyst-free conditions or, more commonly, with the use of transition metal catalysts to improve reaction rates and efficiency. The general transformation involves the addition of the B-H bond of pinacolborane across the C=C double bond of 1-octene.

Table 1: Typical Reaction Components for Hydroboration of 1-Octene

| Component | Role | Common Form |

| Alkene | Substrate | 1-Octene |

| Borane Reagent | Hydroborating Agent | Pinacolborane (HBpin) |

| Catalyst (Optional) | Rate Enhancement | Rhodium, Iridium, or Nickel complexes |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dichloromethane |

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as gas chromatography or NMR spectroscopy.

Purification and Isolation Techniques for this compound

Following the hydroboration reaction, a purification sequence is necessary to isolate the desired product from unreacted starting materials, the catalyst, and any byproducts.

Flash Column Chromatography on Silica (B1680970) Gel

Flash column chromatography is a primary method for purifying pinacol boronate esters. researchgate.net However, these compounds can sometimes be susceptible to degradation or show poor chromatographic behavior on standard silica gel, leading to streaking and material loss due to over-adsorption. oup.comoup.comchemicalforums.com

To mitigate these issues, a modified technique involving silica gel treated with boric acid has been developed. oup.comoup.comresearchgate.net This method suppresses the undesired interactions between the Lewis acidic boron center of the product and the acidic silanol (B1196071) groups on the silica surface, resulting in improved separation and higher recovery of the target compound. oup.comoup.com

Table 2: Illustrative Conditions for Flash Column Chromatography

| Parameter | Description |

| Stationary Phase | Silica gel or Boric acid-impregnated silica gel oup.comoup.com |

| Mobile Phase (Eluent) | A non-polar/polar solvent mixture, typically Hexane/Ethyl Acetate (B1210297) or Hexane/Dichloromethane gradients. |

| Detection | Thin-Layer Chromatography (TLC) with staining (e.g., anisaldehyde or potassium permanganate) or UV light if applicable. |

| Outcome | Separation of the non-polar product from more polar impurities and catalyst residues. |

Filtration and Solvent Evaporation Techniques

Filtration and solvent evaporation are fundamental workup and isolation steps used throughout the purification process. wikipedia.orgpearson.comrsc.org

Filtration : This technique is used to separate solids from liquids. wikipedia.org In a typical workup, after the reaction is complete, the mixture might be passed through a pad of a filtering agent like Celite to remove solid catalyst residues. orgsyn.org Following an extractive workup, the organic layer is often treated with a drying agent such as anhydrous magnesium sulfate or sodium sulfate. Filtration is then used to remove the solid drying agent before the solvent is evaporated. orgsyn.org

Solvent Evaporation : This step is used to remove volatile solvents and concentrate the product. pearson.com It is most commonly performed using a rotary evaporator, which reduces the pressure and rotates the flask to increase the surface area, allowing for rapid and gentle removal of the solvent at a reduced temperature. rsc.org This technique is applied after filtration of the reaction mixture and after collecting the product-containing fractions from column chromatography to yield the purified this compound, often as a colorless oil. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4,4,5,5 Tetramethyl 2 Octyl 1,3,2 Dioxaborolane

Fundamental Reactivity of Alkyl Pinacol (B44631) Boronic Esters

Alkyl pinacol boronic esters, such as 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane, are widely utilized in organic synthesis due to their stability, ease of handling, and functional group tolerance compared to more reactive organometallic reagents. rsc.orgnih.gov Unlike their trialkylborane counterparts, the Lewis acidity of the boron center in boronic esters is significantly reduced, which tempers their reactivity towards weak Lewis bases. rsc.org This characteristic necessitates specific activation for many transformations.

The C–B bond in these esters can be converted into a variety of other functional groups with high stereospecificity. researchgate.net A primary and widely used transformation is the stereospecific oxidation of the C–B bond to a C–O bond, yielding alcohols. rsc.org Another key reaction is amination, which often requires activation of the boronic ester to enhance its Lewis acidity or the use of a more nucleophilic aminating reagent. rsc.org

While catechol alkylboronic esters are known to be efficient precursors for alkyl radicals, pinacol esters are generally inactive under radical conditions. bohrium.com Their participation in radical chain reactions typically requires an in-situ transesterification to a more reactive boronic ester, such as a catechol boronic ester. bohrium.com Furthermore, these compounds can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under certain cross-coupling conditions. researchgate.net

Cross-Coupling Reactions

The most significant application of this compound and related alkyl pinacol boronic esters is in transition metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds and are fundamental to modern synthesis. researchgate.net The Suzuki-Miyaura reaction is the most prominent of these, but other metals, such as copper, can also effectively catalyze couplings involving alkyl boronic esters. researchgate.netnih.govmdpi.com

Suzuki-Miyaura Cross-Coupling with Aryl and Vinyl Halides

The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp³)–C(sp²) bonds by reacting an alkylboron reagent with an aryl or vinyl halide or triflate. researchgate.netmdpi.com This reaction is noted for its mild conditions and the low toxicity of the boron reagents. acs.org However, the coupling of alkyl boronic esters presents unique challenges compared to their aryl or vinyl counterparts. These challenges include a slower transmetalation step and the potential for competing side reactions like β-hydride elimination and protodeboronation. nih.govnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps centered on a palladium catalyst. mdpi.comlibretexts.orgchemrxiv.org

Transmetalation : In this crucial step, the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the neutral boronic ester into a more nucleophilic tetracoordinate "ate" complex. youtube.com The resulting intermediate is a diorganopalladium(II) species (L₂Pd(Ar)R).

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. This forms the new C-C bond in the final product (Ar-R) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.orgyoutube.com

The entire process is a cycle where the palladium complex acts as a shuttle, bringing the two organic fragments together.

The transmetalation step is the most complex and debated part of the Suzuki-Miyaura cycle. chembites.orgnih.gov The presence of a base is essential for the reaction to proceed. mdpi.com Two primary mechanistic pathways have been proposed for the role of the base (e.g., hydroxide (B78521), OH⁻):

The Boronate Pathway : The base attacks the Lewis acidic boron atom of the organoboron reagent to form a highly nucleophilic tetracoordinate boronate species ([R-B(OR)₂(OH)]⁻). This activated boronate then reacts with the palladium(II) halide complex (L₂Pd(Ar)X) to transfer the alkyl group. mdpi.comnih.gov

The Oxo-Palladium Pathway : The base (OH⁻) first displaces the halide on the palladium(II) center to form a palladium hydroxide complex (L₂Pd(Ar)OH). This complex is more reactive and subsequently reacts with the neutral boronic acid or ester, facilitating the transfer of the organic group to palladium. mdpi.comchembites.orgnih.gov

Studies have provided evidence that the reaction between an isolated palladium hydroxide complex and a boronic acid is significantly faster than the reaction between a palladium halide complex and a pre-formed boronate. chembites.orgnih.gov This suggests that the oxo-palladium pathway is a kinetically competent route. Low-temperature NMR studies have also identified pre-transmetalation intermediates containing Pd-O-B linkages, supporting the direct interaction between the palladium complex and the organoboron species. illinois.edu

Following transmetalation, reductive elimination occurs, typically from a cis-diorganopalladium(II) complex. libretexts.org This step generally proceeds with retention of the stereochemistry of both organic partners attached to the palladium center. libretexts.orgacs.org

The success and efficiency of the Suzuki-Miyaura coupling of alkyl boronic esters are highly dependent on several factors, including the nature of the substrates, the catalyst system, and the reaction conditions. mdpi.com

Substrate : The reactivity of the organic halide partner typically follows the order of bond strength: I > OTf > Br > Cl. researchgate.netlibretexts.org Electron-deficient aryl halides are generally more reactive coupling partners. mdpi.com For the organoboron reagent, unhindered primary alkyl groups are more effective than secondary ones, which are more prone to β-hydride elimination. nih.gov The steric bulk of the boronic ester itself can also influence reactivity; for example, pinacol esters are sometimes less reactive than less hindered glycol esters due to sterics. nih.gov

Catalyst : The choice of palladium catalyst and, crucially, the supporting ligand is paramount. Sterically hindered and electron-rich phosphine (B1218219) ligands are often required to promote the reaction. researchgate.netnih.gov These ligands facilitate the formation of reactive, monoligated palladium-phosphine complexes which accelerate key steps like oxidative addition and reductive elimination. nih.gov

Below is a table summarizing the effect of different ligands on a model Suzuki-Miyaura reaction.

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| FcPPh₂ | Pd₂(dba)₃ | K₃PO₄ | dioxane/H₂O | 100 | 18 | 74 |

| dppf | Pd₂(dba)₃ | K₃PO₄ | dioxane/H₂O | 100 | 18 | 32 |

| PPh₃ | Pd₂(dba)₃ | K₃PO₄ | dioxane/H₂O | 100 | 18 | 21 |

| Data derived from studies on the coupling of 2,6-dichloropyridine (B45657) with heptyl boronic pinacol ester. nih.gov |

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed)

While palladium is dominant in cross-coupling, other transition metals can also effectively couple alkyl boronic esters. Copper-catalyzed reactions have emerged as a valuable alternative for forming various types of bonds. nih.govnih.gov

Copper catalysis can be used to couple primary and secondary alkyl pinacol boronic esters with a range of electrophiles, including alkynyl bromides, allyl halides, acyl chlorides, and hydroxylamine (B1172632) esters. nih.gov The mechanism is believed to proceed through the formation of a boron "ate" complex via the addition of a base (e.g., an alkoxide or organolithium reagent). This "ate" complex then undergoes transmetalation to a copper species, forming a configurationally stable organocopper(I) intermediate. nih.gov This intermediate then reacts with the electrophile to yield the final coupled product.

A notable feature of some copper-catalyzed systems is the dramatic rate acceleration provided by neighboring groups. For instance, in vicinal bis(boronic esters), the adjacent boronate group can facilitate the transmetalation to copper, enabling highly site-selective cross-couplings. organic-chemistry.org This approach leverages chelated cyclic "ate" complexes as key intermediates. organic-chemistry.org

The table below shows examples of copper-catalyzed couplings of alkyl boronic esters with various electrophiles.

| Alkyl Boronic Ester | Electrophile | Copper Source | Base/Activator | Product Type |

| Secondary Alkyl Pinacol Boronate | Alkynyl Bromide | CuCN | t-BuLi | Alkylated Alkyne |

| Secondary Alkyl Pinacol Boronate | Allyl Halide | CuCN | t-BuLi | Allylated Alkane |

| Primary Alkyl Pinacol Boronate | Primary Amide | Copper(II) acetate (B1210297) | (Not specified) | N-alkylated Amide |

| Vicinal Bis(boronate) | Propargyl Halide | CuCN | KOMe | Functionalized Boronic Ester |

| Data synthesized from various sources on copper-catalyzed reactions. nih.govnih.govorganic-chemistry.org |

Nucleophilic Reactivity of the Boron Center

The boron atom in this compound is characterized by an empty p-orbital, rendering it electron-deficient and susceptible to nucleophilic attack. This Lewis acidic nature is a cornerstone of its reactivity. Nucleophiles readily coordinate with the boron center to form a tetracoordinate boronate complex. This process is fundamental to many of the transformations that alkylboronic esters undergo.

However, the pinacol ester group significantly influences the Lewis acidity of the boron center. The lone pairs of electrons on the two oxygen atoms of the pinacol group can donate into the empty p-orbital of the boron atom, a phenomenon known as π-donation. This intramolecular donation of electron density partially alleviates the electron deficiency of the boron, thereby reducing its Lewis acidity compared to other organoboranes like trialkylboranes or catecholboronic esters. nih.govrsc.org This reduced Lewis acidity makes this compound and other pinacol boronic esters generally stable and less reactive towards weak nucleophiles. nih.gov

Despite this reduced reactivity, the formation of a boronate complex upon treatment with a sufficiently strong nucleophile is a key mechanistic step in many reactions, including oxidation and certain cross-coupling reactions. The formation of this intermediate increases the electron density on the boron and can facilitate subsequent 1,2-migration of the alkyl group from the boron to an adjacent atom, a common mechanistic motif in the chemistry of organoboranes.

Functional Group Interconversions and Transformations

The carbon-boron bond in this compound is a versatile functional group that can be stereospecifically converted into a variety of other functionalities.

A primary and highly useful transformation of this compound is its oxidation to the corresponding alcohol, 1-octanol (B28484). The most common and effective method for this conversion employs basic hydrogen peroxide. rsc.org

The mechanism of this oxidation is a well-established process that proceeds with retention of the stereochemistry at the carbon atom attached to the boron. rsc.org The reaction is initiated by the nucleophilic attack of the hydroperoxide anion on the electron-deficient boron atom of the boronic ester. This forms a tetracoordinate boronate intermediate. rsc.org

This is followed by a 1,2-metallate rearrangement, where the octyl group migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This migration is the key stereospecific step. Finally, hydrolysis of the resulting borate (B1201080) ester yields 1-octanol and a borate salt.

| Reagent | Conditions | Product | Key Mechanistic Steps |

| Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) | Aqueous solution | 1-Octanol | 1. Nucleophilic attack of hydroperoxide on boron. 2. 1,2-migration of the octyl group. 3. Hydrolysis of the borate ester. |

| Sodium perborate (B1237305) (NaBO₃·4H₂O) | Often used for substrates sensitive to standard H₂O₂/base conditions | 1-Octanol | Similar to H₂O₂/base, as sodium perborate generates H₂O₂ in situ. |

For certain substrates, particularly those sensitive to the standard hydrogen peroxide conditions, sodium perborate can be a milder and more effective oxidizing agent. rsc.org

The conversion of the boronic ester functionality in this compound to a carbon-halogen bond is known as deboronative halogenation. This transformation is a powerful tool for the synthesis of alkyl halides from organoboron precursors. This process typically proceeds via a radical chain mechanism. nih.govbohrium.com

Direct radical generation from pinacol boronic esters like this compound is generally inefficient due to their aforementioned stability and reduced Lewis acidity. nih.gov A common strategy to overcome this is the in situ transesterification of the pinacol ester to a more reactive boronic ester, such as a catechol boronic ester. This is often achieved by adding a substoichiometric amount of a catechol derivative. bohrium.comchemrxiv.org

Once the more reactive boronic ester is formed, a radical initiator can trigger a radical chain reaction, leading to the formation of the corresponding alkyl halide.

| Halogenating Agent | Conditions | Product |

| Bromotrichloromethane (BrCCl₃) or N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), often with transesterification catalyst | 1-Bromooctane |

| Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS) | Radical initiator, often with transesterification catalyst | 1-Chlorooctane |

| Iodine (I₂) | Radical initiator, often with transesterification catalyst | 1-Iodooctane |

Radical Reactions Involving this compound

As mentioned, this compound can serve as a precursor to the octyl radical in deboronative radical chain processes. bohrium.com The key challenge lies in the initial activation of the stable pinacol boronic ester. The in situ conversion to a more reactive species, typically a catechol boronic ester, is a widely adopted and effective strategy. nih.govchemrxiv.org This transesterification renders the boron center more Lewis acidic and the C-B bond more susceptible to homolytic cleavage. bohrium.com

These deboronative radical reactions are synthetically valuable as they allow for the formation of various carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The generated octyl radical can then participate in a variety of radical-mediated transformations, including additions to alkenes and alkynes, and reactions with radical trapping agents. nih.govbohrium.com

The initiation of the radical chain in deboronative processes involving activated this compound (as its catechol ester derivative) typically involves a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, which upon thermal or photochemical decomposition generates an initial radical.

The propagation cycle can be described by the following general steps:

Generation of the Octyl Radical : The initiator radical reacts with the activated boronic ester in a homolytic substitution at the boron center (SH2 reaction). This step results in the cleavage of the carbon-boron bond and the formation of the octyl radical.

Radical Transformation : The newly formed octyl radical can then undergo a variety of reactions, depending on the other reagents present in the reaction mixture. For instance, in a deboronative halogenation, the octyl radical would abstract a halogen atom from the halogenating agent.

Chain Propagation : This radical transformation step also generates a new radical species which can then react with another molecule of the activated boronic ester, thus propagating the radical chain.

The efficiency and outcome of these radical reactions are highly dependent on the specific reaction conditions, including the choice of radical initiator, solvent, and the nature of any radical trapping agents present.

Studies on Catalyst Development and Ligand Design for Enhanced Reactivity of this compound

The reactivity of this compound, and its unsaturated analogue (E)-octenylboronic acid pinacol ester, in pivotal carbon-carbon bond-forming reactions is profoundly influenced by the choice of catalyst and coordinating ligands. Research in this area is primarily focused on optimizing reaction conditions to improve yields, selectivity, and substrate scope, particularly in palladium-catalyzed cross-coupling reactions and catalyst-mediated hydroboration.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental application for alkylboronic esters. Studies on the closely related (E)-octenylboronic acid pinacol ester's reaction with various aryl bromides have shed light on the optimal catalytic systems, which are largely applicable to the saturated octyl derivative. The efficiency of these reactions is highly dependent on the synergistic effect of the palladium source, the phosphine ligand, and the base employed.

One study systematically evaluated these components to maximize the yield of the cross-coupling product. The choice of ligand was found to be critical, with bulky, electron-rich phosphine ligands demonstrating superior performance. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provided the highest yield of the desired product when coupled with potassium carbonate as the base in N,N-dimethylformamide (DMF) as the solvent. researchgate.net The electron-rich nature and steric bulk of ligands like SPhos are understood to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

The development of catalyst systems that are effective at low loadings is also a key area of research, with catalysts generated in situ from a palladium source like Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand being common. nih.gov The ligand's structure directly impacts the catalyst's activity and stability, influencing reaction rates and the ability to couple sterically demanding substrates. nih.govscirp.orgmdpi.com

| Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| SPhos | K₂CO₃ | DMF | 85 |

| PPh₃ | K₂CO₃ | DMF | 50 |

| dppf | K₂CO₃ | DMF | 65 |

| XPhos | K₂CO₃ | DMF | 80 |

| SPhos | K₃PO₄ | DMF | 75 |

| SPhos | Cs₂CO₃ | DMF | 82 |

Catalyst and Ligand Design in Hydroboration

The synthesis of this compound itself is often achieved through the hydroboration of 1-octene (B94956) with pinacolborane. While this can be a thermal process, catalyst development has focused on improving reaction rates, and controlling regioselectivity and stereoselectivity. taylorandfrancis.com Various transition metal catalysts, including those based on rhodium, iridium, cobalt, and iron, have been investigated for the hydroboration of alkenes. nih.govnih.govresearchgate.net

The design of the ligand is paramount in these catalytic systems. For instance, in rhodium-catalyzed hydroboration, the ligand can control the regioselectivity, directing the boron addition to either the terminal (anti-Markovnikov) or internal (Markovnikov) position of the alkene. nih.gov Chiral ligands, such as TADDOL-derived monophosphites, have been shown to not only control regioselectivity but also to induce enantioselectivity in the formation of chiral boronic esters. nih.gov

Iron-catalyzed hydroboration has emerged as a more sustainable alternative. Studies have shown that simple changes in the ligand structure in iron-based catalysts can lead to significant changes in catalytic activity for the hydroboration of a wide range of alkenes. nih.gov Similarly, cobalt-catalyzed systems with α-diimine ligands have proven active for C-H borylation, a related transformation. acs.org

The development of ligand-free catalytic systems is another area of interest, aiming to simplify reaction procedures and reduce costs. Copper-catalyzed borylation reactions have been developed that can proceed without a ligand, although the substrate scope may be more limited. chinayyhg.comresearchgate.net

Advanced Applications of 4,4,5,5 Tetramethyl 2 Octyl 1,3,2 Dioxaborolane in Organic Synthesis and Materials Science

Application as a Versatile Synthetic Building Block

Pinacol (B44631) boronic esters, including alkyl derivatives like 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane, serve as crucial building blocks in modern organic chemistry. Their stability, ease of handling, and broad reactivity make them indispensable reagents for constructing complex molecular frameworks.

A primary application of pinacol boronic esters is in the formation of carbon-carbon (C-C) bonds, a fundamental process in the synthesis of complex organic molecules. These compounds are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the alkyl group of the boronic ester can be transferred to an organic halide or triflate, creating a new C-C bond. This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

The general utility of pinacol boranes in C-C bond formation is highlighted by the diverse range of derivatives used, such as those with p-tolyl, vinyl, and various heteroaryl groups. chemimpex.com These reactions are valued for their high functional group tolerance and stereospecificity.

The synthesis of pharmaceutically active compounds and their intermediates represents a significant area of application for pinacol boronic esters. Their ability to facilitate the construction of complex molecular scaffolds makes them valuable tools in drug discovery and development. chemimpex.com

Unsymmetrical biaryls are a common structural motif in many pharmaceutical agents. The Suzuki-Miyaura coupling reaction, utilizing pinacol boronic esters, is a premier method for the synthesis of these structures. By coupling an aryl boronic ester with a different aryl halide, unsymmetrical biaryls can be prepared with high efficiency and selectivity. This approach has largely supplanted older, less efficient methods.

Table 1: Examples of Pinacol Boronic Esters Used in the Synthesis of Complex Molecules

| Compound Name | Application |

|---|---|

| 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | Formation of C-C bonds in pharmaceuticals and agrochemicals. chemimpex.com |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Synthesis of pharmaceutical intermediates. chemimpex.com |

This table is interactive. Click on the compound name for more details (if available in the source).

The introduction of specific structural motifs is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates in structure-activity relationship (SAR) studies. Cyclopropane (B1198618) rings, for instance, are often incorporated to enhance metabolic stability or conformational rigidity. orgsyn.org

Derivatives such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B3028443) are used in direct borocyclopropanation reactions, which simultaneously form a cyclopropane ring and install a boronic ester. orgsyn.org This boronic ester can then be used in subsequent cross-coupling reactions to build more complex molecules. This strategy allows for the efficient incorporation of the cyclopropane motif into a variety of biologically relevant scaffolds.

The development of new agrochemicals, including herbicides, insecticides, and fungicides, relies on the efficient synthesis of novel organic molecules. Similar to pharmaceutical synthesis, the C-C bond-forming capabilities of pinacol boronic esters are highly valuable in this field. The Suzuki-Miyaura coupling and other related reactions are employed to construct the carbon skeletons of new agrochemical candidates. The versatility of these reagents allows for the creation of large libraries of compounds for screening and optimization. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Precursors

Applications in Material Science

The utility of pinacol boronic esters extends beyond organic synthesis into the realm of materials science. Their electronic properties and ability to be incorporated into polymeric structures make them attractive for the development of advanced materials. chemimpex.com For example, aryl boronic esters have been used in the synthesis of conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific applications for alkyl derivatives like the octyl compound in this area are less defined but represent an area of potential research.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane |

| Aryl boronic ester |

| Aryl halide |

| Organic triflate |

Precursor for Organic Semiconducting Polymers

2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a critical building block in the synthesis of polymer semiconductors. ossila.com The presence of the pinacolborane (dioxaborolane) functional groups makes it an ideal monomer for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ossila.comlibretexts.org This synthetic route allows for the formation of carbon-carbon bonds, creating long, conjugated polymer chains. libretexts.org

The resulting alkylated polyfluorene-based materials are of significant research and industrial interest due to a combination of desirable properties, including efficient and pure-colored electroluminescence, high charge-carrier mobility, and good solution processability. ossila.comaps.org The long octyl chains on the fluorene (B118485) backbone enhance solubility in common organic solvents, which is crucial for fabricating large-area, thin-film devices using cost-effective methods like spin coating and inkjet printing. ossila.com

The Suzuki-Miyaura coupling reaction is the primary method for synthesizing polyfluorene derivatives from the fluorene bis(boronic ester) monomer. ossila.com This reaction involves the palladium-catalyzed coupling of the boronic ester groups with halogenated (typically brominated) aromatic comonomers. mdpi.comresearchgate.net

Poly(9,9-dioctylfluorene) (PFO or F8): This homopolymer is synthesized by the self-condensation of a monomer containing both a boronic ester and a halogen on the same fluorene unit, or by coupling 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with 2,7-dibromo-9,9-dioctylfluorene. PFO is renowned for its strong blue light emission. ossila.comnih.gov

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butylphenyl)-1,4-diaminobenzene] (PFN): PFN is a conjugated polyelectrolyte often used as an interlayer in organic electronic devices. Its synthesis involves the copolymerization of the fluorene bis(boronic ester) monomer with a halogenated diamine comonomer. ossila.com

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(benzo ossila.comaps.orgresearchgate.netthiadiazol-4,7-diyl)] (F8BT): This is an alternating copolymer synthesized via the Suzuki coupling of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with 4,7-dibromo-2,1,3-benzothiadiazole. ossila.comlumtec.com.tw The incorporation of the electron-deficient benzothiadiazole unit alongside the electron-rich fluorene unit creates a donor-acceptor structure that shifts the polymer's emission to the green part of the spectrum. lumtec.com.twresearchgate.net

Polyfluorene derivatives are widely used as the active emissive layer in OLEDs. nsf.gov PFO is a benchmark material for blue-emitting OLEDs. nsf.gov A significant application involves blending different polyfluorene derivatives to tune the emission color and improve device efficiency. For instance, blending a small amount of the green-emitting F8BT into a PFO host matrix results in highly efficient green OLEDs. ossila.comresearchgate.net This occurs through an efficient Förster Resonance Energy Transfer (FRET) from the blue-emitting PFO (host) to the F8BT (guest). researchgate.net Research has shown that such blends can be used to fabricate devices with high brightness and efficiency. rsc.org

| Polymer System | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|---|

| g-PFCNC (Polyfluorene grafted from cellulose) | Blue | Not Specified | Not Specified | ~4.5 | nsf.gov |

| F8BT + 10% R-3 (Chiral Dopant) | Green | 21,797 | 4.19 | 4.1 | rsc.org |

| F8BT + 10% S-3 (Chiral Dopant) | Green | 20,572 | 4.06 | 4.1 | rsc.org |

PLEDs are a subclass of OLEDs where the emissive layer is a polymer, making them particularly suited for solution-based, large-area fabrication. The polymers derived from the fluorene bis(boronic ester) monomer are central to PLED technology. unl.edu By engineering the polymer blend composition and the device architecture, such as by adding specific electron-injection layers, the performance of PLEDs can be significantly enhanced. unl.edu For example, blending PFO with F8BT has been shown to improve efficiency in green PLEDs. unl.edu A study on a copolymer of fluorene and benzothiadiazole reported a double-layer device with a low turn-on voltage of 3.4 V, a high external quantum efficiency of 6.0%, and an exceptionally high brightness of 59,400 cd/m². researchgate.net

| Polymer System | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|---|

| PFO:MEH-PPV (0.25-2%) | 16 | Not Specified | Not Specified | White-Yellow | unl.edu |

| F8:F8BT | 16.6 | 17.9 | 5.1 | Green | ossila.com |

| Fluorene-BT Copolymer | Not Specified | Not Specified | 6.0 | Green | researchgate.net |

The excellent charge transport properties of polyfluorenes make them suitable for use as the active semiconductor in OFETs. ossila.com The charge carrier mobility is a key performance metric for transistors, and polyfluorenes have demonstrated high mobilities. aps.org Research has shown that the supramolecular organization of the polymer chains, such as the formation of the so-called β-phase in PFO, creates an energetically favorable environment for charge carriers and leads to enhanced charge carrier mobility. aps.org Copolymers like F8BT have been investigated and show reasonably balanced p-type (hole) and n-type (electron) transport, which is advantageous for certain transistor applications. ossila.com

| Polymer | Charge Carrier Mobility (cm²/V·s) | On/Off Ratio | Transport Type | Reference |

|---|---|---|---|---|

| PFO (β-phase) | Higher than glassy phase | Not Specified | Hole | aps.org |

| F8BT | 4 x 10⁻³ | Not Specified | p-type | sigmaaldrich.com |

| F8T2 (Poly(9,9'-dioctyl-fluorene-co-bithiophene)) | Not Specified | Not Specified | Hole | aps.org |

In the field of organic photovoltaics, polyfluorene derivatives serve multiple roles. ossila.com While not always the primary light absorber, they are crucial for creating efficient device architectures. PFN is commonly used as a conjugated polyelectrolyte interlayer between the cathode and the active layer in inverted PSCs. ossila.com This layer helps to improve electron extraction from the active layer to the electrode, thereby increasing device efficiency. ossila.com The copolymer F8BT, with its electron-accepting benzothiadiazole unit, can also function as a polymeric acceptor in all-polymer solar cells, replacing the more common fullerene-based acceptors. lumtec.com.twossila.com The development of novel low-bandgap polymers, often synthesized via Suzuki coupling, has pushed the power conversion efficiencies (PCEs) of PSCs to over 18%. mdpi.com

| Polymer System | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |

|---|---|---|---|---|---|

| PTB7-Th:PC₇₁BM | Not Specified | Not Specified | Not Specified | 10.61 | wikipedia.org |

| D18:Y6 | 0.859 | 27.70 | 0.766 | 18.22 (Certified 17.6) | mdpi.com |

| D18-Cl:N3 | Not Specified | Not Specified | Not Specified | 18.13 (Certified 17.6) | mdpi.com |

Synthesis of Conjugated Copolymers and their Derivatives

The versatility of the 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) monomer extends beyond the synthesis of PFO and F8BT. It is a foundational component for a vast array of conjugated copolymers. By employing Suzuki-Miyaura polymerization with different halogenated aromatic or heteroaromatic comonomers, chemists can precisely tune the properties of the resulting polymer. mdpi.comnih.gov

For example, copolymerizing the fluorene monomer with various electron-donating or electron-accepting units can systematically adjust the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for optimizing charge injection/extraction in OLEDs and OFETs and for tailoring the absorption spectrum and energy level alignment in polymer solar cells. mdpi.com Studies have demonstrated the synthesis of copolymers incorporating units like di-2-thienyl-2,1,3-benzothiadiazole and functionalized benzotriazoles to create materials with properties ranging from red emission to improved thermal stability. mdpi.comnih.gov This modular approach allows for the creation of a diverse library of semiconducting polymers with customized optoelectronic characteristics for advanced applications. nih.gov

Development of Hole Transport Materials (HTMs) for Perovskite Solar Cells

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the properties of the hole transport material (HTM), which facilitates the extraction of positive charges (holes) from the perovskite layer and their transport to the electrode. Organic small molecules and polymers are extensively researched for this purpose. Boronic esters serve as crucial intermediates in the synthesis of complex organic molecules designed for HTM applications.

While direct studies on this compound as a primary component of HTMs are not extensively documented, related structures are integral to synthesizing more complex HTMs. For instance, the synthesis of acceptor-donor-acceptor (A-D-A) structured small molecules for colloidal quantum dot solar cells has utilized a similar compound, 2-(4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemijournal.com In this synthesis, the boronic ester functionality is essential for creating carbon-carbon bonds through Suzuki coupling reactions, a cornerstone in building the conjugated backbones of advanced HTMs. chemijournal.com The long alkyl chain, such as the octyl group, is often incorporated to improve the solubility of the final HTM in organic solvents and to influence the morphology of the thin film, both of which are critical for device performance.

The general requirements for an effective HTM are summarized in the table below, providing context for the molecular design in which alkylboronic esters are valuable precursors.

| Property | Desired Characteristic | Rationale |

| Highest Occupied Molecular Orbital (HOMO) | Aligned with the valence band of the perovskite | Ensures efficient hole extraction from the perovskite layer. |

| Hole Mobility | High (>10⁻³ cm² V⁻¹ s⁻¹) | Facilitates rapid transport of holes to the electrode, reducing charge recombination. chemijournal.com |

| Thermal Stability | High glass transition temperature (>100 °C) | Prevents degradation of the material under operational heat, ensuring long-term stability. |

| Morphology | Amorphous, uniform film formation | Ensures complete coverage of the perovskite layer and prevents short-circuiting. |

Preparation of Advanced Materials with Tuned Optoelectronic Properties

Boronic esters are versatile precursors for synthesizing conjugated organic materials whose optical and electronic properties can be precisely controlled. nbinno.com The pinacolboron group is stable yet reactive enough to participate in cross-coupling reactions, allowing for the systematic construction of polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. nbinno.comnbinno.com

The alkyl chain of this compound can be a strategic addition to a larger molecule to modify its solid-state packing, solubility, and film-forming properties. These factors, in turn, influence the material's bulk optoelectronic characteristics. While specific research detailing the use of the octyl derivative is limited, studies on similar compounds, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde, show that the dioxaborolane moiety is a key functional handle for building materials with tailored electronic and spectroscopic responses. nih.gov The stability and reactivity of the carbon-boron bond are central to these synthetic strategies. chemimpex.com

Strategic Use in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries. These libraries are then screened for biological activity or material properties. Alkylboronic esters are valuable reagents in this field due to their stability and predictable reactivity in robust reactions like the Suzuki-Miyaura cross-coupling. acs.org

Research into high-throughput photochemistry has demonstrated the creation of 96-member combinatorial libraries by coupling various aliphatic boronic esters with different drug-like scaffolds. researchgate.net While the specific list of all alkylboronic esters used is not always detailed, compounds like the heptyl pinacol boronic ester—a close structural relative of the octyl version—have been successfully employed in selective cross-coupling reactions. acs.org The use of such alkylboronic esters allows for the introduction of simple, saturated hydrocarbon fragments into complex molecules, increasing the three-dimensional character and drug-likeness of compounds within a library. researchgate.netnih.gov The general stability of alkyl pinacol boronic esters to a variety of reaction conditions makes them ideal for multi-step, automated synthesis platforms. researchgate.net

Contributions to Green Chemistry in Industrial Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comresearchgate.net The use of boronic acids and their esters in industrial synthesis, particularly in Suzuki-Miyaura reactions, aligns with several green chemistry principles. researchgate.net

These reactions often feature:

High Atom Economy: A high proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. sphinxsai.com

Use of Catalysis: Palladium catalysts are used in small amounts and can often be recycled, reducing the need for stoichiometric reagents.

Reduced Hazardous Waste: Boron-containing byproducts are generally considered to have lower environmental toxicity compared to byproducts from other coupling reactions, such as those involving organotin compounds.

While specific industrial processes detailing the use of this compound are proprietary, the broader class of boronic esters is recognized for enabling cleaner and more efficient synthetic routes in the pharmaceutical and specialty chemicals industries. researchgate.net The development of methods to synthesize boronic esters themselves under milder, more environmentally friendly conditions further enhances their green chemistry profile. researchgate.net

Spectroscopic and Chromatographic Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane. The high-resolution mass spectrum (HRMS) of the closely related (E)-2-(oct-1-en-1-yl)boronic acid pinacol (B44631) ester shows a calculated m/z of 239.2177 for [M+H]⁺, with a found value of 239.2178. nih.gov For the saturated octyl analog, the expected molecular ion peak would correspond to its molecular weight of 240.22 g/mol .

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments from the octyl chain and the pinacol group, providing further structural confirmation. Common fragmentation pathways would involve cleavage of the C-C bonds within the alkyl chain and the loss of the pinacol moiety or parts thereof.

High-Resolution Mass Spectrometry (HRMS) (EI, FAB)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound. Both Electron Ionization (EI) and Fast Atom Bombardment (FAB) are techniques that can be employed for its analysis.

FAB is a softer ionization technique that is also suitable for the analysis of this compound. It is particularly useful for generating pseudomolecular ions, such as [M+H]+, which can further confirm the molecular weight with high accuracy.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₄H₂₉BO₂]⁺ (M⁺) | 240.2260 |

| [C₁₄H₃₀BO₂]⁺ ([M+H]⁺) | 241.2339 |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for both the separation and identification of volatile compounds like this compound. The gas chromatogram would show a retention time characteristic of the compound under specific column and temperature conditions. The subsequent mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

For analogous long-chain alkyl boronic esters, the mass spectrum typically reveals the loss of alkyl fragments from the octyl chain and characteristic ions corresponding to the pinacol boronate moiety. While a published spectrum for the specific title compound is not available, analysis of related compounds suggests key fragmentation patterns.

Table 2: Expected GC/MS Fragmentation Data for this compound

| m/z (charge/mass ratio) | Predicted Fragment |

| 240 | Molecular Ion [M]⁺ |

| 127 | [M - C₈H₁₇]⁺ (Loss of the octyl group) |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

| 100 | Fragmentation of the dioxaborolane ring |

| 83 | Further fragmentation of the dioxaborolane ring |

| 57 | Butyl fragment from the octyl chain |

| 43 | Propyl fragment from the octyl chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks would be due to the C-H stretching of the octyl and tetramethyl groups. The B-O bond stretching in the dioxaborolane ring also gives rise to a characteristic strong absorption.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950-2850 | C-H (Alkyl) Stretch | Strong |

| 1465 | C-H (Alkyl) Bend | Medium |

| 1380-1370 | B-O Stretch | Strong |

| 1145 | C-O Stretch | Strong |

| 850 | B-C Stretch | Medium |

Chromatographic Techniques for Analysis and Purification

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from the hydroboration of 1-octene (B94956). wvu.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product can be observed as a new spot with a different retention factor (Rf).

However, pinacol boronic esters can be susceptible to decomposition on silica (B1680970) gel, which may lead to streaking on the TLC plate. h1.co To mitigate this, boric acid-impregnated silica gel plates can be used. Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate (B83412) or cerium ammonium (B1175870) molybdate (B1676688), which can react with the boronic ester. reddit.com

Table 4: Typical TLC Parameters for Alkyl Boronic Esters

| Parameter | Description |

| Stationary Phase | Silica gel or Boric acid-impregnated silica gel |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) |

| Visualization | UV light (if applicable), potassium permanganate stain, cerium ammonium molybdate stain |

Gas Chromatography (GC) for Purity and Conversion

Gas Chromatography (GC) is an effective method for determining the purity of this compound and for quantifying the conversion of starting materials during its synthesis. wvu.edu An internal standard can be used to accurately determine the concentration of the product in the reaction mixture.

The retention time of the compound is dependent on the column type, temperature program, and carrier gas flow rate. A non-polar or medium-polarity column is typically used for the analysis of such alkyl boronic esters.

Table 5: Illustrative GC Parameters for Purity Analysis

| Parameter | Example Condition |

| Column | HP-5 (5% Phenyl Methyl Siloxane) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound. However, the analysis of boronic esters by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis to the corresponding boronic acid. researchgate.net

To minimize this degradation, specific conditions are recommended. Using a stationary phase with low silanol (B1196071) activity and a mobile phase without protic solvents or acidic additives can improve the stability of the boronic ester during analysis. researchgate.net

Table 6: Recommended HPLC Conditions for Boronic Ester Analysis

| Parameter | Recommended Condition |

| Column | C18 with low silanol activity (e.g., end-capped) |

| Mobile Phase | Acetonitrile and water gradient (avoiding acidic modifiers) |

| Detector | UV (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Sample Diluent | Aprotic solvent (e.g., acetonitrile) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For boronic esters like this compound, LC-MS is invaluable for confirming molecular weight and assessing sample purity. researchgate.net

A significant challenge in the analysis of boronic pinacol esters is their susceptibility to hydrolysis, which converts them into their corresponding boronic acids. researchgate.net This can occur during the analysis, complicating the accurate quantification of the ester. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique, but conditions must be carefully optimized to minimize this on-column hydrolysis. researchgate.netresearchgate.net The choice of stationary phase and the composition of the mobile phase are critical factors. researchgate.net Studies have shown that columns with low residual silanol activity, such as a Waters XTerra MS C18, can significantly reduce the rate of hydrolysis. researchgate.net Furthermore, using a mobile phase without a pH modifier or with optimized formic acid concentration can prevent degradation. researchgate.net

For detection, electrospray ionization (ESI) is a frequently used method, which can be operated in either positive or negative mode to generate ions for mass analysis. scirp.org In negative ESI mode, boronic acids can be detected as deprotonated molecular ions [M-H]⁻. scirp.org LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity, making it suitable for quantifying trace-level impurities. researchgate.netscirp.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography (HPLC), utilizes columns packed with smaller particles (typically sub-2 μm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.

UPLC is particularly effective for the high-throughput analysis of boronic acids and their esters. rsc.orgresearchgate.net A developed UPLC-ESI-MS method allows for rapid analysis, often with run times as short as one minute, without requiring pre-derivatization of the sample, which is often necessary to prevent dehydration of boronic acids. rsc.org This method can be applied to monitor the progress of reactions such as Suzuki coupling, where boronic esters are key reactants. rsc.orgresearchgate.net Optimized instrument parameters are crucial to reduce the formation of boroxine (B1236090) and other adducts that can complicate the mass spectra. rsc.org

A typical UPLC method for boronic acid analysis might use an Acquity BEH C18 column with a mobile phase consisting of ammonium acetate (B1210297) and acetonitrile. rsc.orgresearchgate.net This setup has been shown to successfully separate a wide range of boronic acids with different functional groups. rsc.org

Advanced Characterization Techniques for Derived Materials

Once this compound is used as a monomer to synthesize polymers, for instance through Suzuki-Miyaura coupling reactions, a different set of techniques is required to characterize the resulting macromolecular materials. dntb.gov.ua

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is a critical tool for determining the thermal stability of polymers derived from boronic esters. dntb.gov.uamdpi.com

The TGA instrument heats a small sample at a constant rate, and the resulting thermogram plots the percentage of weight loss against temperature. nih.gov Key parameters obtained from a TGA curve include the onset temperature of decomposition (T_onset), the temperature of maximum weight loss rate (T_m), and the amount of residual mass at the end of the experiment. nih.gov Polymers synthesized via Suzuki coupling reactions often exhibit high thermal stability, which is a desirable property for materials used in optoelectronic devices. researchgate.net For example, some ladder-type conjugated polymers have shown decomposition temperatures (at 5% weight loss) of around 300°C. mdpi.com In some cases, boronic ester cross-linked materials can leave a significant char residue (e.g., ~12%) at high temperatures (800°C), indicating good thermal stability. mdpi.com

The following table presents representative TGA data for polymers, illustrating the type of information that can be obtained.

| Sample | Heating Rate (°C/min) | Tm (°C) | Rate of Mass Loss (%/min) | TOnset (°C) | Residue at 700°C (%) |

| Polymer A | 5 | 400.6 | 10.69 | 372.6 | 4.79 |

| Polymer A | 10 | 412.1 | 19.55 | 380.6 | 5.63 |

| Polymer A | 20 | 424.8 | 35.97 | 395.1 | 5.23 |

| Polymer B | 5 | 397.7 | 11.04 | 372.8 | 4.60 |

| Polymer B | 10 | 411.3 | 19.61 | 380.7 | 6.74 |

| Polymer B | 20 | 423.2 | 34.88 | 393.8 | 5.26 |

Data adapted from a study on poly(N-isopropylacrylamide) to exemplify typical TGA parameters. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to study the thermal transitions of a polymer, such as the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m). hu-berlin.desemanticscholar.org

The glass transition temperature (T_g) is a particularly important parameter for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This information is crucial for determining the processing and application conditions of the material. For boronic ester cross-linked polymers, the T_g can be influenced by factors such as the density of cross-links and the presence of hydrogen bonding. mdpi.com For instance, polymers derived from 3-amino-1,2-propanediol (B146019) have shown an enhanced T_g of 95°C due to increased hydrogen bonding. mdpi.com In some cases, DSC analysis of polymers synthesized via Suzuki reactions reveals no distinct thermal transitions, suggesting the polymers are amorphous in structure. mdpi.com

A typical DSC experiment involves heating the sample, cooling it to eliminate thermal history, and then reheating it to record the transitions. mdpi.comacs.org

| Polymer Sample | Monomer Side Group | Tg (°C) |

| PA-1 | -CH₂OH | -46 |

| PA-2 | -CH(OH)CH₃ | -28 |

| PA-3 | -CH(OH)CH₂OH | -20 |

| Polymer 1A | 1,3-phenyl bridge | 167 |

Data adapted from studies on poly(ß-hydroxyl amine)s and multilayer 3D polymers to exemplify T_g values. dntb.gov.uamdpi.com

Ultraviolet–Visible (UV–Vis) Absorption Spectroscopy

Ultraviolet–Visible (UV–Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mat-cs.com For conjugated polymers derived from boronic esters, this technique provides valuable insights into their electronic structure. dntb.gov.ua The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectra of these polymers typically show broad absorption bands corresponding to π→π* electronic transitions within the conjugated backbone. taylorfrancis.com The position of the maximum absorption wavelength (λ_max) is related to the conjugation length and the electronic nature of the repeating units. taylorfrancis.com Polymers incorporating boron atoms into the conjugated main chain can exhibit strong electronic delocalization, with absorption maxima often appearing between 250 and 500 nm. dntb.gov.uaresearchgate.net The optical bandgap of the material, a key parameter for electronic applications, can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

| Polymer | Solvent | λmax (nm) |

| Boronic acid-based polymer (1) | Ethanol | 205, 260, 295 |

| Boronate ester-based polymer (2) | Ethanol | 207, 254, 285 |

| Boronate ester-based polymer (3) | Ethanol | 206, 258, 287 |

| Boronate ester-based polymer (4) | Ethanol | 205, 259, 289 |

| Boronate ester-based polymer (5) | Ethanol | 206, 258, 288 |

Data adapted from a study on new boronate ester-containing polymers. dergipark.org.tr

Fluorescence Spectroscopy and Time-Resolved Fluorimetry

Fluorescence spectroscopy is used to study the light emitted by a sample after it has absorbed light. This emission occurs when an electron returns from an excited singlet state to the ground state. For polymers derived from boronic esters, fluorescence provides information about their emissive properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org

The emission spectrum is typically mirror-imaged to the absorption spectrum and is red-shifted (Stokes shift). The wavelength of maximum emission (λ_em) and the fluorescence quantum yield are key parameters. The structure of the polymer, including the type of monomers and the degree of conjugation, significantly influences the emission color and efficiency. dergipark.org.tr For example, the conversion of a boronic acid-based polymer to its boronate esters can result in a significant redshift in the emission spectra. dergipark.org.tr

Time-Resolved Fluorimetry, an advanced fluorescence technique, measures the decay of fluorescence intensity over time after excitation by a short pulse of light. bmglabtech.com This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. nih.gov This technique can offer deeper insights into the polymer's environment and dynamic processes such as energy transfer or quenching. nih.govnih.gov For instance, changes in fluorescence lifetime can be used to monitor the release of a fluorescent cargo from a polymeric delivery vehicle. nih.gov

| Polymer | Excitation λex (nm) | Emission λem (nm) |

| Boronic acid-based polymer (1) | 350 | 392, 438 |

| Boronate ester-based polymer (2) | 350 | 440 |

| Boronate ester-based polymer (3) | 350 | 442 |

| Boronate ester-based polymer (4) | 350 | 445 |

| Boronate ester-based polymer (5) | 350 | 443 |

Data adapted from a study on new boronate ester-containing polymers. dergipark.org.tr

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance in solution. In a typical CV experiment, a voltage is swept linearly from an initial potential to a final potential and then back to the initial potential, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. This technique provides information about the electrochemical reactivity of a compound, including the potentials at which redox events occur and the stability of the resulting species.